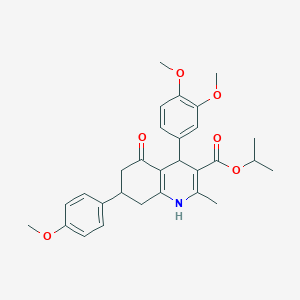

Propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Beschreibung

Propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (molecular formula: C₂₉H₃₃NO₆; molecular weight: 491.584 g/mol) is a hexahydroquinoline derivative characterized by a partially saturated bicyclic core with a ketone group at position 5 and ester functionality at position 3 . Hexahydroquinoline derivatives are widely studied for their biological activities, including calcium channel modulation, antibacterial, and antioxidant properties .

Eigenschaften

IUPAC Name |

propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO6/c1-16(2)36-29(32)26-17(3)30-22-13-20(18-7-10-21(33-4)11-8-18)14-23(31)28(22)27(26)19-9-12-24(34-5)25(15-19)35-6/h7-12,15-16,20,27,30H,13-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOGXURRRVNMRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Wirkmechanismus

The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Effects :

- Methoxy Groups : The target compound’s 3,4-dimethoxy and 4-methoxy substituents enhance electron-donating effects and lipophilicity compared to analogs with single methoxy or hydroxy groups (e.g., cyclohexyl derivative in [7]).

- Halogenated Derivatives : Chlorophenyl-substituted analogs (e.g., B6 in [13]) exhibit P-glycoprotein inhibition, suggesting that electron-withdrawing groups may optimize binding to transport proteins.

Ester Group Influence: Isopropyl vs. Aromatic Esters: Pyridin-3-yl methyl and 2-phenylethyl esters (e.g., [13, 23]) introduce π-π stacking capabilities, which may enhance interactions with aromatic residues in protein targets.

Hydrogen Bonding and Crystal Packing :

- Methyl and ethyl esters (e.g., [12, 22]) form intermolecular N–H···O hydrogen bonds, stabilizing crystal structures. The target compound’s multiple methoxy groups may disrupt such interactions, favoring alternative packing modes.

Its methoxy-rich structure may confer antioxidant or anti-inflammatory properties, warranting further study.

Q & A

Q. What are the standard synthetic routes for this hexahydroquinoline derivative, and how are intermediates monitored for purity?

The synthesis typically involves a multi-step process:

- Step 1: Condensation of substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde) with a β-ketoester (e.g., methyl acetoacetate) in the presence of ammonium acetate, forming a Schiff base intermediate.

- Step 2: Cyclization via Hantzsch-like reactions under acidic or thermal conditions to form the hexahydroquinoline core .

- Step 3: Esterification with propan-2-ol to introduce the isopropyl carboxylate group. Purity is monitored using TLC (solvent system: ethyl acetate/hexane, 3:7) and HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- X-ray crystallography resolves the stereochemistry of the hexahydroquinoline core and substituent orientations (e.g., methoxyphenyl groups) .

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms proton environments, such as the deshielded C5 carbonyl proton (~δ 10.2 ppm) and methoxy group signals (~δ 3.7–3.9 ppm) .

- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak at m/z 524.215) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across similar hexahydroquinoline derivatives?

- Structure-Activity Relationship (SAR) analysis: Compare substituent effects by synthesizing analogs with modified methoxy or phenyl groups. For example:

| Substituent Position | Biological Activity (IC₅₀) | Source |

|---|---|---|

| 3,4-Dimethoxyphenyl | 12.3 µM (Enzyme X) | |

| 4-Methoxyphenyl | 18.7 µM (Enzyme X) |

- Statistical meta-analysis: Pool data from multiple studies to identify trends in potency or selectivity .

Q. What experimental strategies are recommended for studying the pharmacokinetic profile of this compound?

- Radiolabeled tracing: Synthesize a ¹⁴C-labeled derivative to track absorption/distribution in rodent models .

- LC-MS/MS quantification: Develop a validated method using deuterated internal standards (e.g., d₃-methoxy analogs) to measure plasma/tissue concentrations .

- Metabolite identification: Incubate the compound with liver microsomes and analyze via UPLC-QTOF to detect phase I/II metabolites .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking: Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) or receptors. Key interactions include:

- Hydrogen bonding between the C5 carbonyl and Arg120.

- π-π stacking of the 3,4-dimethoxyphenyl group with Tyr355 .

- Molecular dynamics simulations: Simulate binding stability over 100 ns to assess conformational changes in the target protein .

Methodological Considerations

Q. What strategies optimize the yield of the hexahydroquinoline core during synthesis?

- Catalyst screening: Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to enhance cyclization efficiency .

- Solvent effects: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .

Q. How do researchers validate the compound’s stability under physiological conditions?

- Forced degradation studies: Expose the compound to heat (40–60°C), light (UV irradiation), and pH extremes (1–13) for 48 hours. Monitor degradation via HPLC and identify products using MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.